molecular formula C10H8F6O2 B3043615 2-(3,5-Bis-trifluoromethyl-phenoxy)-ethanol CAS No. 887268-12-4

2-(3,5-Bis-trifluoromethyl-phenoxy)-ethanol

Cat. No. B3043615
CAS RN: 887268-12-4
M. Wt: 274.16 g/mol
InChI Key: NUNUAFJJYCNGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3,5-Bis-trifluoromethyl-phenoxy)-ethanol” is a chemical compound that is part of the organocatalyst family . It is closely related to “2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid” which has a molecular weight of 288.15 .

Scientific Research Applications

Pharmacological and Toxicological Studies

Research has shown that phenolic compounds, similar in structure to 2-(3,5-Bis-trifluoromethyl-phenoxy)-ethanol, exhibit significant pharmacological activities. For instance, gallic acid, a phenolic compound, demonstrated a gastroprotective effect against ethanol-induced gastric ulcers in rats, highlighting the potential therapeutic applications of phenolic compounds in gastrointestinal disorders (Zhou et al., 2020). Similarly, tyrosol, another phenolic compound, showed neuroprotective effects in a rat model of transient focal cerebral ischemia, suggesting the potential use of phenolic compounds in neuroprotection (Bu et al., 2007).

Environmental and Chemical Research

Phenolic compounds have also been studied for their antioxidant activities and their role in environmental protection. Ethanol-induced hydroxytyrosol formation in humans indicated the interaction between ethanol and dopamine metabolism, providing insights into the metabolic pathways involved in ethanol consumption (Pérez-Mañá et al., 2015). Moreover, the effectiveness of ethanol and phenol in treating giant cell tumors of bone, as well as their use in endoscopic ultrasound-guided celiac plexus neurolysis, demonstrates the diverse applications of these compounds in medical procedures (Lin et al., 2011; Ishiwatari et al., 2014)(https://consensus.app/papers/phenolbased-endoscopic-celiac-plexus-neurolysis-east-ishiwatari/3e059bd244aa5a8ea091bb32bd9630a2/?utm_source=chatgpt).

Antioxidant and Anti-Inflammatory Properties

The antioxidant properties of phenolic compounds, including their ability to scavenge free radicals and enhance antioxidant enzyme activities, have been extensively researched. Studies have shown that ethanolic extracts from various sources, such as white button mushrooms, exhibit significant antioxidant activities, suggesting the potential health benefits of phenolic compounds in diet and nutrition (Liu et al., 2013).

properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6O2/c11-9(12,13)6-3-7(10(14,15)16)5-8(4-6)18-2-1-17/h3-5,17H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNUAFJJYCNGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)OCCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3,5-Bis(trifluoromethyl)phenoxy]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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